

Elabela (19-32) Peptide Technical Support Center

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Compound of Interest

Compound Name: *Elabela(19-32)*

Cat. No.: *B15607937*

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of the Elabela (19-32) peptide.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of Elabela (ELA)-32 and its fragments in biological matrices?

A1: The stability of Elabela peptides is highly dependent on the biological matrix. ELA-32 has a relatively slow degradation rate in human plasma, with a half-life of approximately 47.2 minutes. In contrast, its degradation is significantly more rapid in kidney homogenates, where the half-life is less than a minute (around 44.2 seconds).^{[1][2][3][4][5]} This rapid degradation in kidney tissue suggests a significant role for renal enzymes in its metabolism. The ELA(19-32) fragment is reported to be rapidly metabolized in rat plasma, with a half-life of less than 2 minutes.^[6]

Q2: What are the primary degradation products of ELA-32?

A2: In human plasma, ELA-32 is cleaved into several smaller, potentially bioactive fragments. The most prominent metabolites identified include ELA-20, ELA-19, ELA-16, and ELA-11.^{[1][2][3][4][5]} The formation of ELA-16 and ELA-11 has been noted as major metabolic pathways.^{[1][5]} Interestingly, the four C-terminal amino acid residues, which are critical for receptor binding, are often preserved in these initial degradation products.^[1]

Q3: Which enzymes are responsible for the degradation of Elabela peptides?

A3: The degradation of Elabela peptides is mediated by various proteases. Furins have been proposed as proteases capable of cleaving the ELA precursor into its mature forms, such as ELA-21 and ELA-11, by targeting conserved di-arginine motifs.[7][8][9] Unlike apelin peptides, which are known substrates for Angiotensin-Converting Enzyme 2 (ACE2) and neprilysin, Elabela shows greater resistance to degradation by these enzymes.[10][11] This resistance may contribute to its distinct pharmacokinetic profile compared to apelin.

Q4: How should I properly handle and store my Elabela (19-32) peptide to ensure its stability?

A4: Proper handling and storage are critical for maintaining the integrity of your Elabela (19-32) peptide.

- **Lyophilized Peptide:** For long-term storage, lyophilized peptides should be kept at -80°C.[12][13] For short-term storage (days to weeks), -20°C is acceptable.[12][14][15] It is crucial to store the peptide in a tightly sealed, desiccated container to prevent moisture absorption, which can significantly decrease long-term stability.[12][14][16] Before opening, the vial should be allowed to equilibrate to room temperature to minimize condensation.[14][15]
- **Peptide in Solution:** The shelf-life of peptides in solution is limited.[15][16] For short-term use (up to a week), solutions can be stored at 4°C.[14] For longer-term storage, it is recommended to prepare aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[13][14][15] Use sterile, low-pH buffers (pH 5-6) for reconstitution to prolong storage life.[12][15]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Loss of peptide activity in experiments.	Improper storage leading to degradation.	Review storage conditions. For lyophilized peptides, ensure storage at -20°C or -80°C in a desiccated environment. [12] [13] For solutions, use aliquots to avoid freeze-thaw cycles and store at -20°C or below. [14] [15]
Contamination of stock solution.	Use sterile buffers for reconstitution and handle with appropriate sterile techniques. Filter-sterilize the working solution if necessary. [6]	
Peptide oxidation.	For peptides containing cysteine, methionine, or tryptophan, which are prone to oxidation, consider purging the vial with an inert gas like nitrogen or argon before sealing. [14]	
Inconsistent experimental results.	Inaccurate peptide concentration due to moisture absorption.	Allow the lyophilized peptide vial to reach room temperature before opening to prevent condensation. [14] [15] [16]
Rapid degradation in the experimental system.	Be aware of the peptide's short half-life, especially in enzyme-rich environments like kidney homogenates. [1] [2] [3] [4] [5] Consider using protease inhibitors if appropriate for the experimental design.	
Difficulty dissolving the peptide.	Incorrect solvent or pH.	The solubility of a peptide is determined by its amino acid

composition. For Elabela, which has basic residues, dissolving in sterile distilled water or a slightly acidic buffer (e.g., 0.1% acetic acid) is a good starting point.^[14] If solubility issues persist, consult the manufacturer's specific recommendations.

Quantitative Data Summary

Table 1: In Vitro Half-Life of Elabela-32

Matrix	Half-Life	Reference
Human Plasma	47.2 ± 5.7 min	[1] [2] [3] [4] [5]
Human Kidney Homogenate	44.2 ± 3 s	[1] [2] [3] [4] [5]
Rat Plasma (ELA(19-32))	< 2 min	[6]

Table 2: Major In Vitro Metabolites of Elabela-32 in Human Plasma

Metabolite	Significance	Reference
ELA-19	Identified as a key fragment.	[1] [2] [3] [4] [5]
ELA-16	A potentially more stable and biologically relevant fragment.	[1] [2] [3] [4] [5]
ELA-11	A major metabolite.	[1] [2] [3] [4] [5]
ELA-20	Identified as an important fragment with potential biological activity.	[1] [2] [3] [4] [5]

Experimental Protocols

Protocol: In Vitro Stability Assay of Elabela (19-32) in Plasma

This protocol is adapted from methodologies described for ELA-32 stability assessment.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

1. Materials:

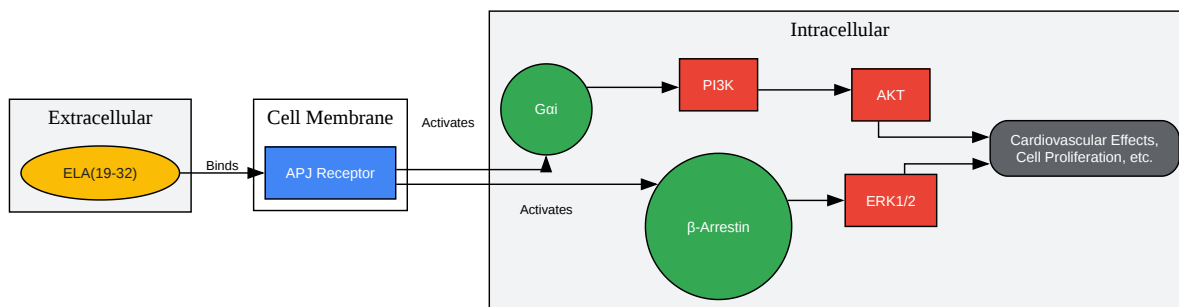
- Elabela (19-32) peptide
- Human plasma (or other relevant species)
- Incubator or water bath at 37°C
- Reaction termination solution (e.g., ice-cold 6 M guanidine hydrochloride)
- Solid-phase extraction (SPE) cartridges for peptide cleanup
- LC-MS/MS system for analysis

2. Procedure:

- Pre-warm the plasma samples to 37°C.
- Prepare a stock solution of Elabela (19-32) in an appropriate sterile buffer.
- Initiate the reaction by adding Elabela (19-32) to the plasma to achieve the desired final concentration (e.g., 5 µg/mL).
- At designated time points (e.g., 0, 2, 5, 10, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.
- Immediately terminate the enzymatic reaction by adding the aliquot to the ice-cold termination solution.
- Process the samples to precipitate proteins and extract the peptides using SPE.
- Analyze the extracted peptides via LC-MS/MS to quantify the remaining parent peptide and identify degradation products.
- Calculate the half-life by plotting the percentage of remaining peptide against time.

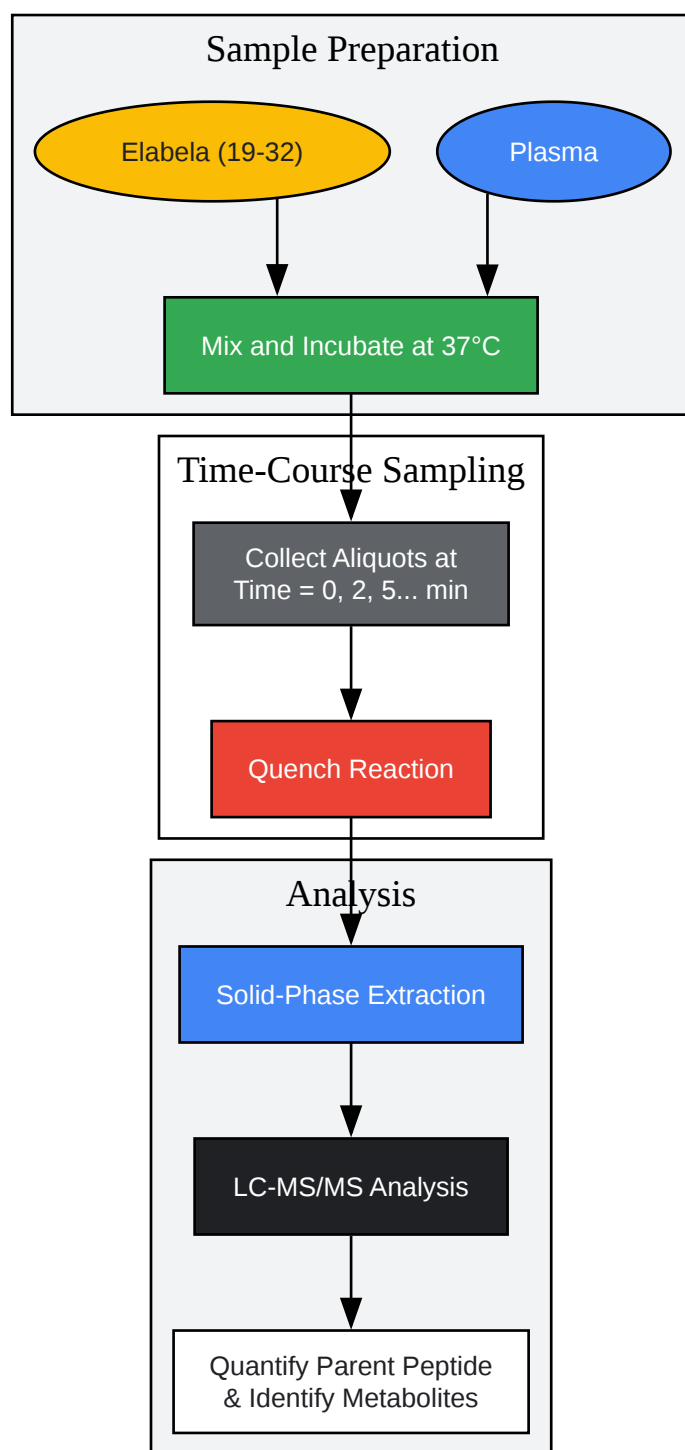
Visualizations

Signaling Pathways and Experimental Workflow



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Caption: Elabela (19-32) signaling pathway via the APJ receptor.



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Caption: Workflow for in vitro peptide stability assay.

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